molecular formula C6H12Br2 B1595081 1,2-Dibromo-3,3-dimethylbutane CAS No. 640-21-1

1,2-Dibromo-3,3-dimethylbutane

Cat. No.: B1595081
CAS No.: 640-21-1
M. Wt: 243.97 g/mol
InChI Key: WNIGXZWEUAJOHE-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,3-dimethylbutane is an organic compound with the molecular formula C6H12Br2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a butane chain, which also has two methyl groups attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,3-dimethylbutane can be synthesized through the bromination of 3,3-dimethyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3,3-dimethyl-1-butene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature and results in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and bromine addition to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3,3-dimethylbutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 3,3-dimethyl-1-butene.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents like water or ethanol.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed:

    Substitution: Products like 3,3-dimethyl-1-butanol or 3,3-dimethyl-1-butylamine.

    Elimination: 3,3-dimethyl-1-butene.

    Reduction: 3,3-dimethylbutane.

Scientific Research Applications

1,2-Dibromo-3,3-dimethylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical studies to investigate the effects of brominated compounds on biological systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dibromo-3,3-dimethylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a bromine atom.

Comparison with Similar Compounds

1,2-Dibromo-3,3-dimethylbutane can be compared with other similar compounds such as:

    1,2-Dibromoethane: A simpler compound with two bromine atoms attached to a two-carbon chain.

    1,2-Dibromo-2-methylpropane: A compound with a similar structure but with one methyl group attached to the second carbon atom.

    2,3-Dibromo-2,3-dimethylbutane: A compound with bromine atoms attached to the second and third carbon atoms of a butane chain.

Uniqueness: this compound is unique due to the presence of two bromine atoms on adjacent carbon atoms and two methyl groups on the third carbon atom, which influences its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

1,2-dibromo-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIGXZWEUAJOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311892
Record name 1,2-Dibromo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640-21-1
Record name 1,2-Dibromo-3,3-dimethylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640-21-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC246202
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246202
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Record name 1,2-Dibromo-3,3-dimethylbutane
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Record name 1,2-dibromo-3,3-dimethylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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